N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide
Description
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Properties
CAS No. |
524036-12-2 |
|---|---|
Molecular Formula |
C20H25N3O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-[(2Z)-2-amino-2-hydroxyiminoethyl]phenyl]-2-(3,4-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H25N3O4/c1-3-26-17-10-7-15(11-18(17)27-4-2)13-20(24)22-16-8-5-14(6-9-16)12-19(21)23-25/h5-11,25H,3-4,12-13H2,1-2H3,(H2,21,23)(H,22,24) |
InChI Key |
VPSDBOHDJRFVPW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=NO)N)OCC |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C/C(=N/O)/N)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=NO)N)OCC |
Origin of Product |
United States |
Biological Activity
N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H25N3O4
- Molecular Weight : 371.4302 g/mol
- CAS Number : 152460-10-1
The presence of functional groups such as the amino and hydroxyimino moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the regulation of Bcl-2 family proteins.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Studies demonstrate that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the hydroxyimino group, which can donate electrons and stabilize free radicals.
Anti-inflammatory Effects
In vivo models have shown that this compound possesses anti-inflammatory effects. It significantly reduces levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in animal models of inflammation. This suggests potential therapeutic applications in chronic inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It may interact with cell surface receptors, influencing signaling pathways related to cell survival and proliferation.
- Oxidative Stress Modulation : By enhancing antioxidant defenses, it mitigates cellular damage caused by oxidative stress.
Data Tables
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast and colon cancer cells | |
| Antioxidant | Scavenges free radicals effectively | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |
Case Studies
- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, indicating potent anticancer effects.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound significantly reduced paw swelling compared to control groups, showcasing its anti-inflammatory properties.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide exhibit promising anticancer properties. The presence of the hydroxyimino group is believed to enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and neurodegenerative disorders. Preliminary studies have demonstrated that similar compounds can scavenge free radicals effectively, indicating that this compound may also possess these beneficial properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the hydroxyimino group through reactions involving appropriate aldehydes and amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of a derivative related to this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that modifications to the compound could lead to enhanced therapeutic agents for breast cancer treatment .
Case Study 2: Antioxidant Activity Assessment
Another study assessed the antioxidant capacity of compounds structurally similar to this compound using DPPH radical scavenging assays. The findings revealed that these compounds exhibited substantial scavenging activity comparable to established antioxidants like ascorbic acid. This suggests their potential use in formulations aimed at reducing oxidative stress-related damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
